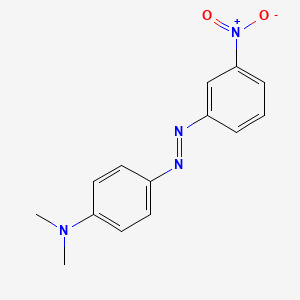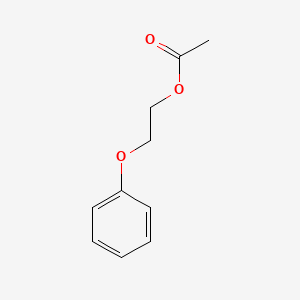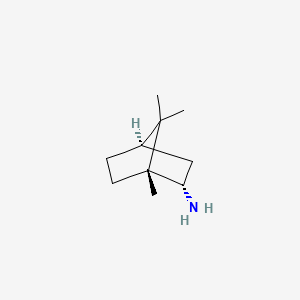
5-氯嘧啶-2-腈
描述
“5-Chloropyrimidine-2-carbonitrile” is a chemical compound with the molecular formula C5H2ClN3 . It has a molecular weight of 139.54 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “5-Chloropyrimidine-2-carbonitrile”, involves several steps. The process typically starts with nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone. The sulfone group is then displaced by cyanide and chlorination at the pyrimidine C5 position with NCS .
Molecular Structure Analysis
The molecular structure of “5-Chloropyrimidine-2-carbonitrile” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a chlorine atom at the 5th position and a carbonitrile group at the 2nd position .
Chemical Reactions Analysis
“5-Chloropyrimidine-2-carbonitrile” can undergo various chemical reactions due to its multiple reactive sites. For instance, it can participate in transition metal-catalyzed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons .
科学研究应用
嘧啶衍生物的合成
5-氯嘧啶-2-腈作为合成各种嘧啶衍生物的多功能中间体。由于同时存在氯原子和腈基,它可以进行亲核取代反应,从而引入不同的官能团。例如,它可用于制备4,5,6-三氯嘧啶-2-腈,该物质因其多个反应位点以及通过过渡金属催化的偶联反应实现丰富化学的潜力而受到关注 .
药物应用
嘧啶,包括那些源自 5-氯嘧啶-2-腈的嘧啶,存在于许多药物中。它们已被研究了一个多世纪,以其在药物中的应用而闻名,例如中枢神经抑制剂、抗癌药、抗菌剂、利尿剂、抗炎药、抗疟药和抗肿瘤剂 .
化学合成
该化合物还在化学合成中用作更复杂分子的构建单元。其反应活性使化学家能够构建各种各样的物质,从小的分子到大而复杂的结构,这些结构可用于各种化学工业 .
生物活性研究
研究人员对取代的嘧啶及其生物活性很感兴趣。将疏水侧链或其他修饰引入嘧啶环可以增强与受体位点的结合亲和力,这对于神经递质和药物设计的研究至关重要 .
区域选择性合成
5-氯嘧啶-2-腈用于区域选择性合成,以创建在嘧啶环上所需位置具有特定取代基的新型嘧啶衍生物。这在合成具有靶向生物活性的化合物中尤为重要 .
作用机制
5-Chloropyrimidine-2-carbonitrile: primarily targets specific enzymes or receptors within the bodyPyrimidine derivatives, in general, have been associated with inhibitory effects on enzymes involved in dna biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, thymidine phosphorylase, and reverse transcriptase .
Biochemical Pathways
While specific pathways affected by 5-Chloropyrimidine-2-carbonitrile These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties
Action Environment
Environmental factors, such as pH, temperature, and solvent conditions, can influence the stability and efficacy of 5-Chloropyrimidine-2-carbonitrile. These factors may affect its bioactivity and overall performance.
: Rashid, H. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 6060-6098. Link : Pyrimidine-5-carbonitriles – part III: synthesis and antimicrobial activity. Holzforschung, 67(5), 561-566. Link
安全和危害
“5-Chloropyrimidine-2-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
The future directions for “5-Chloropyrimidine-2-carbonitrile” could involve exploring its potential applications in various fields due to its multiple reactive sites. This includes the development of new pyrimidines as anti-inflammatory agents . Additionally, the compound’s rich chemistry via transition metal-catalyzed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons offers numerous possibilities for future research .
生化分析
Biochemical Properties
5-Chloropyrimidine-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as tyrosine kinases, which are critical in the regulation of various cellular processes. The compound acts as an inhibitor of these enzymes, thereby modulating their activity. This interaction is significant because tyrosine kinases are involved in the signaling pathways that control cell division, differentiation, and apoptosis .
Cellular Effects
The effects of 5-Chloropyrimidine-2-carbonitrile on various types of cells and cellular processes have been extensively studied. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 5-Chloropyrimidine-2-carbonitrile has been observed to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis . This compound also affects the cell cycle, causing cell cycle arrest at the G2/M phase, which further contributes to its antiproliferative effects .
Molecular Mechanism
At the molecular level, 5-Chloropyrimidine-2-carbonitrile exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that promote cell growth and survival. Additionally, 5-Chloropyrimidine-2-carbonitrile has been found to upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyrimidine-2-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to 5-Chloropyrimidine-2-carbonitrile can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may decrease over time, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of 5-Chloropyrimidine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
5-Chloropyrimidine-2-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of 5-Chloropyrimidine-2-carbonitrile, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Chloropyrimidine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported into cells via membrane transporters, where it accumulates in the cytoplasm . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization.
Subcellular Localization
Within cells, 5-Chloropyrimidine-2-carbonitrile is primarily localized in the cytoplasm, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and other biomolecules effectively.
属性
IUPAC Name |
5-chloropyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZYVEHAGNDPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356172 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-56-8 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




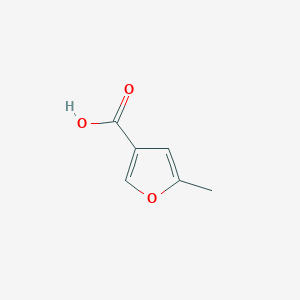


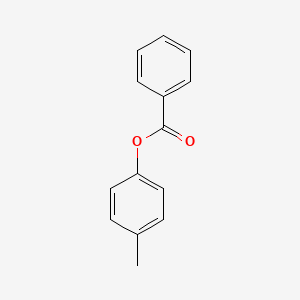
![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)
